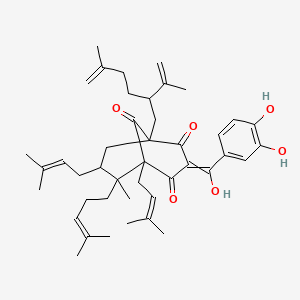

Guttiferone C

Description

Properties

CAS No. |

147687-36-3 |

|---|---|

Molecular Formula |

C43H58O6 |

Molecular Weight |

670.925 |

IUPAC Name |

3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6-methyl-5,7-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)-1-(5-methyl-2-prop-1-en-2-ylhex-5-enyl)bicyclo[3.3.1]nonane-2,4,9-trione |

InChI |

InChI=1S/C43H58O6/c1-26(2)13-12-21-41(11)33(18-15-28(5)6)25-42(24-32(30(9)10)16-14-27(3)4)38(47)36(37(46)31-17-19-34(44)35(45)23-31)39(48)43(41,40(42)49)22-20-29(7)8/h13,15,17,19-20,23,32-33,44-46H,3,9,12,14,16,18,21-22,24-25H2,1-2,4-8,10-11H3 |

SMILES |

CC(=CCCC1(C(CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C1(C2=O)CC=C(C)C)CC(CCC(=C)C)C(=C)C)CC=C(C)C)C)C |

Synonyms |

GUTTIFERONE C |

Origin of Product |

United States |

Natural Abundance and Botanical Sourcing of Guttiferone C and Analogues

Plant Families and Genera as Sources

The primary botanical source for Guttiferone C and its analogues is the Clusiaceae family, also known as Guttiferae. Within this family, two genera are particularly prominent as producers of these compounds:

Symphonia : The species Symphonia globulifera is a well-documented source of several guttiferones, including this compound. It is a tropical tree found in both Africa and South America. Research has identified this compound specifically within this species, often alongside its analogues Guttiferone A, B, and D.

Garcinia : This large genus, comprising around 400 species, is a rich reservoir of polyisoprenylated benzophenones. While many guttiferones have been isolated from various Garcinia species, Garcinia cowa has been noted to produce a mixture of this compound and D. Other species like Garcinia livingstonei, Garcinia xanthochymus, and Garcinia macrophylla are known sources of other guttiferone analogues such as Guttiferone A, E, H, and K.

Specific Plant Parts for Isolation

The accumulation of this compound and its analogues can be localized to specific parts of the host plant. Isolation studies have targeted various tissues, with yields and specific compounds varying between them.

Roots : The roots of Symphonia globulifera have been explicitly identified as a source for the isolation of this compound.

Seeds : Seeds of Symphonia globulifera have been found to contain a mixture of this compound and Guttiferone D. Seeds from other Garcinia species, such as Garcinia achachairu, are sources of other analogues like Guttiferone A.

Bark and Stem : The stem bark of plants like Garcinia humilis and Garcinia griffithii is a source for Guttiferone I. The stem bark of Garcinia livingstonei is also a known source of Guttiferone A.

Leaves and Fruits : Guttiferones are also found in the leaves and fruits of various Clusiaceae species. For instance, the fruits of Rheedia calcicola (a former genus now often included in Garcinia) yield Guttiferone K and L. The pericarp (fruit wall) of Garcinia cochinchinensis is a source of Guttiferones Q, R, and S.

| Compound | Plant Species | Plant Part | Reference |

|---|---|---|---|

| This compound | Symphonia globulifera | Roots | |

| This compound / D (mixture) | Symphonia globulifera | Seeds | |

| This compound / D (inseparable mixture) | Garcinia cowa | Not Specified | |

| Guttiferone A | Symphonia globulifera | Latex, Pericarps, Seeds, Leaves, Flowers | |

| Guttiferone A | Garcinia livingstonei | Stem Bark, Fruits | |

| Guttiferone B | Symphonia globulifera | Not Specified | |

| Guttiferone I | Garcinia humilis | Bark, Stem | |

| Guttiferone K | Garcinia livingstonei | Fruits | |

| Guttiferones Q, R, S | Garcinia cochinchinensis | Pericarp |

Isolation Methodologies from Plant Matrices

The extraction and purification of this compound from plant material involve a multi-step process that leverages the compound's physicochemical properties. The general workflow begins with solvent extraction followed by various chromatographic techniques for separation and purification.

Initial Extraction and Fractionation: The process typically starts with the maceration of dried and powdered plant material in a solvent like ethanol (B145695), methanol (B129727), or chloroform. This crude extract is then often subjected to liquid-liquid partitioning. For example, an ethanol extract might be suspended in an aqueous methanol solution and partitioned against solvents of increasing polarity, such as hexane (B92381) and dichloromethane, to separate compounds based on their solubility.

Chromatographic Purification: Following initial fractionation, chromatography is essential for isolating individual compounds.

Biosynthetic Pathways and Precursor Derivation of Guttiferone C

General Biosynthesis of Polyprenylated Acylphloroglucinols (PPAPs)

The biosynthesis of PPAPs is a hybrid process that draws from both the polyketide and the mevalonate (B85504)/methylerythritol phosphate (B84403) pathways. acs.orgnih.gov This dual origin contributes to the significant structural diversity observed within the PPAP family. The initial steps involve the formation of an acylphloroglucinol core, which is an aromatic polyketide. nih.gov This core structure then undergoes a series of modifications, primarily through the addition of isoprenoid units derived from the mevalonate or methylerythritol phosphate pathway.

The formation of the characteristic bicyclo[3.3.1]nonane-2,4,9-trione core, a common feature in many PPAPs, is a key stage in the biosynthetic process. nih.govd-nb.info This intricate structure is assembled through a sequence of reactions that can include oxidative radical cyclization and retro-Dieckmann fragmentation. researchgate.net The acylphloroglucinol precursor is first prenylated, and then, in the presence of an oxidizing agent, the prenylated acylphloroglucinol moiety can cyclize to form the bicyclic skeleton. d-nb.info

Further structural diversification is achieved through additional modifications such as further prenylation, hydroxylation, and the formation of heterocyclic rings like pyran or furan (B31954) moieties through the epoxidation of a prenyl group followed by ring closure. d-nb.info Guttiferone C, like other type B PPAPs, features this core bicyclic structure, which is further adorned with prenyl groups. d-nb.inforesearchgate.net

Enzymatic Mechanisms and Key Intermediates in Polyisoprenylation and Cyclization

The biosynthesis of this compound and other PPAPs is orchestrated by a series of specific enzymes that catalyze the key steps of polyisoprenylation and cyclization. Prenyltransferases are a crucial class of enzymes that facilitate the attachment of isoprenoid chains, such as dimethylallyl pyrophosphate (DMAPP) and geranyl pyrophosphate (GPP), to the phloroglucinol (B13840) core. d-nb.inforesearchgate.net These enzymes exhibit remarkable control over the position and stereochemistry of the prenyl additions, contributing to the vast array of PPAP structures. researchgate.net

The cyclization process, which forms the intricate ring systems of PPAPs, is also enzymatically mediated. Terpene cyclases, for instance, are known to catalyze complex cyclization cascades. nih.gov These enzymes can initiate cyclization through the generation of a carbocation intermediate from a prenyl pyrophosphate precursor. nih.gov The subsequent intramolecular additions of double bonds lead to the formation of the polycyclic scaffold. In some cases, the cyclization can be triggered by protonation or epoxidation of a terminal double bond. nih.gov

Key intermediates in the biosynthesis of this compound likely include a monocyclic or bicyclic prenylated acylphloroglucinol. The formation of the characteristic bicyclo[3.3.1]nonane core is a pivotal step. nih.gov Subsequent enzymatic modifications, such as the attachment of additional prenyl groups and potential rearrangements, lead to the final structure of this compound. The specific enzymes responsible for the complete biosynthesis of this compound are still under investigation, but the general principles of PPAP biosynthesis provide a solid framework for understanding its formation.

Role of Endophytic Microorganisms in Guttiferone Biotransformation

Recent research has highlighted the significant role of endophytic microorganisms in the chemical modification and diversification of plant-derived natural products, including guttiferones. researchgate.netnih.govresearchgate.net Endophytes are fungi or bacteria that live within plant tissues without causing any apparent harm to their host. encyclopedia.pubaimspress.com These microorganisms can possess unique enzymatic machinery capable of performing biotransformations on the host plant's metabolites. frontiersin.org

In the context of this compound, studies have shown that endophytic fungi isolated from its host plant, Symphonia globulifera, can biotransform guttiferones into new derivatives. researchgate.netnih.govresearchgate.net For instance, the endophytic fungus Bipolaris cactivora has been shown to catalyze the xanthone (B1684191) cyclization of Guttiferone A and this compound, resulting in the formation of regioisomeric oxy-guttiferones. researchgate.netnih.govresearchgate.net This process involves an oxidative intramolecular cyclization, a reaction that can be challenging to achieve through conventional chemical synthesis. researchgate.net

The biotransformation of this compound by endophytes can lead to the production of novel compounds with potentially altered biological activities. researchgate.netnih.govresearchgate.net This symbiotic relationship between the host plant and its endophytic community adds another layer of complexity to the chemical diversity of natural products. It suggests that some of the compounds isolated from plants may, in fact, be products of a collaborative biosynthetic effort between the plant and its microbial inhabitants. The investigation of endophytic biotransformation offers a promising avenue for the discovery of new Guttiferone derivatives and for the sustainable production of these valuable compounds. frontiersin.org

Elucidation and Characterization of Guttiferone C Structure

Spectroscopic and Crystallographic Approaches in Structural Determination

The elucidation of the precise structure of guttiferones relies heavily on a combination of advanced spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone in the structural analysis of these compounds. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for piecing together the molecular framework. nih.govthieme-connect.com For instance, in the analysis of Guttiferone K, a stereoisomer of Guttiferone A, extensive 1D and 2D NMR data were used to establish its structure. nih.gov HMBC correlations are particularly crucial for identifying the connectivity between different parts of the molecule, such as the benzoyl group and the bicyclic ring system, and for placing the various prenyl groups. nih.govthieme-connect.com The stereochemistry of these molecules is often determined using ROESY or NOESY experiments, which reveal through-space correlations between protons, helping to define the relative configuration of substituents on the bicyclic core. nih.gov In some cases, NMR data can be complex due to keto-enol tautomerism, requiring the addition of agents like trifluoroacetic acid (TFA) to obtain a single set of clear signals. thieme-connect.comvt.edu

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is used to determine the molecular formula of the compound. nih.govthieme-connect.com This information is fundamental and provides the basis for subsequent structural elucidation by NMR.

X-ray Crystallography offers the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. For many polyisoprenylated benzophenones, obtaining suitable crystals for X-ray diffraction can be a challenge. However, when successful, it provides unambiguous proof of the structure. For example, a powder X-ray diffraction method has been developed for the rapid detection of Guttiferone A in plant extracts, based on its known crystal structure. nih.gov The structural revision of Guttiferone F was accomplished through a combination of X-ray data analysis and chemical transformation, highlighting the power of this technique in resolving structural ambiguities. acs.org

Other Spectroscopic Methods like Infrared (IR) and Ultraviolet (UV) spectroscopy provide valuable information about the functional groups present in the molecule. thieme-connect.com Circular dichroism (CD) spectroscopy is also employed to help determine the absolute configuration of chiral molecules by comparing experimental data with calculated spectra. acs.org

Structural Variations and Related Guttiferone Analogues (e.g., Guttiferone K, Oblongifolin C)

The guttiferones are a diverse family with numerous analogues, each with unique structural features. These variations typically involve the number and position of prenyl or geranyl groups, and the stereochemistry of the core bicyclic system. rhhz.netresearchgate.net

Guttiferone K and Oblongifolin C are two of the most well-studied related compounds and serve as excellent examples of the structural diversity within this class. rhhz.net Both share the same bicyclo[3.3.1]nonane-2,4,8-trione core and have a 4-methylpent-3-enyl group at the C5 position and a 3-methylbut-2-enyl (prenyl) group at the C4 and C8 positions. nih.gov The key difference lies in the substituent at the C6 position: Guttiferone K has a prenyl group, while Oblongifolin C possesses a larger geranyl group. rhhz.netnih.gov This seemingly minor difference results in Oblongifolin C being more hydrophobic than Guttiferone K. researchgate.netjapsonline.com

Other notable analogues include:

Guttiferone A : A stereoisomer of Guttiferone K. nih.gov

Guttiferone E : Often found alongside its isomer, xanthochymol (B1232506), from which it can be difficult to separate. researchgate.netresearchgate.net

Guttiferone I and J : Isolated from Garcinia virgata, their structures were also elucidated primarily through 1D and 2D NMR. thieme-connect.com

Guttiferone L : Identified as 16-hydroxyguttiferone K. nih.gov

Guttiferones Q, R, and S : Isolated from Garcinia cochinchinensis, they exhibit variations in their side chains and ring structures. uky.edu

The structural differences among these analogues are crucial as they significantly influence their biological activities. rhhz.net

Below is a table summarizing the structural characteristics of Guttiferone C's close analogues.

| Compound Name | Core Structure | Key Substituent Differences | Molecular Formula |

| Guttiferone K | Bicyclo[3.3.1]nonane-2,4,9-trione | Four isoprenyl groups. researchgate.netjapsonline.com Prenyl group at C6. rhhz.netnih.gov | C₃₈H₅₀O₆ |

| Oblongifolin C | Bicyclo[3.3.1]nonane-2,4,9-trione | Geranyl group at C6 instead of a prenyl group. rhhz.netnih.gov | C₄₃H₅₈O₆ |

| Guttiferone A | Bicyclo[3.3.1]nonane-2,4,9-trione | Stereoisomer of Guttiferone K. nih.gov | C₃₈H₅₀O₆ |

| Guttiferone L | Bicyclo[3.3.1]nonane-2,4,9-trione | A hydroxyl group at position 16 of Guttiferone K. nih.gov | C₃₈H₅₀O₇ |

| Guttiferone I | Polyisoprenylated benzophenone (B1666685) | (13,14)-dideoxy derivative of Guttiferone A. thieme-connect.com | C₃₈H₄₉O₄ |

Chemical Synthesis and Derivatization Strategies for Guttiferone C and Analogues

Total Synthesis Approaches for Polycyclic Polyprenylated Acylphloroglucinols

The total synthesis of polycyclic polyprenylated acylphloroglucinols (PPAPs) like Guttiferone C is a formidable task due to their complex, bridged, and highly substituted structures. nih.govresearchgate.net While a specific total synthesis of this compound has not been extensively documented in readily available literature, the strategies employed for closely related PPAPs provide a clear roadmap for accessing this class of molecules. These approaches often focus on the stereocontrolled construction of the bicyclo[3.3.1]nonane core and the subsequent introduction of the various prenyl and acyl groups.

A review of the field highlights that the total syntheses of 22 natural PPAPs, including prominent members like hyperforin, garcinol, and plukenetione A, had been accomplished by 2018, showcasing the significant advances in synthetic methodologies. researchgate.netmnhn.fr These synthetic endeavors have relied on innovative strategies to overcome the inherent structural hurdles.

One notable approach involves the use of unconventional bridgehead substitution chemistry to assemble the complex framework of these natural products. nih.govresearchgate.net For instance, the synthesis of Guttiferone A, a close analogue of this compound, was achieved in a 13-step sequence. drugdesign.org This synthesis demonstrated remarkable control over stereoselectivity through conformational control and a clear distinction between the construction of the molecular framework and its subsequent decoration with functional groups. drugdesign.org A key challenge in the synthesis of Guttiferone A was the diastereoselective introduction of substituents at the C1, C6, and C7 positions of the bicyclic core. nih.gov

General strategies for assembling the PPAP core often involve key reactions such as:

1,4-Addition Reactions: To establish key stereocenters on a cyclohexenone precursor. nih.gov

Ring-Closing Metathesis: To form bicyclic intermediates that help control the stereochemical outcome of subsequent reactions. nih.gov

Claisen Condensation: For the final cyclization to form the bicyclo[3.3.1]nonatrione core. nih.gov

Palladium-Catalyzed Decarboxylative Allylic Alkylation: A powerful method for introducing prenyl groups with high stereoselectivity. drugdesign.org

The development of asymmetric synthetic strategies has also been a major focus, aiming to produce enantiomerically pure PPAPs. One such strategy utilizes N-amino cyclic carbamate (B1207046) alkylation to access various stereochemical arrangements of a common structural motif found in many PPAPs, as demonstrated in the first asymmetric total synthesis of (+)-clusianone. researchgate.net

The table below summarizes key synthetic approaches for PPAPs, which are instructive for the potential total synthesis of this compound.

| Target Compound | Key Synthetic Strategy/Reaction | Reference |

| Guttiferone A | Diastereoselective synthesis via conformational control, ring-closing metathesis, and Claisen condensation. | drugdesign.orgnih.gov |

| (+)-Clusianone | Asymmetric synthesis using N-amino cyclic carbamate alkylation. | researchgate.net |

| Hypersampsone M | Cyclopentene annulation followed by ring-expansion to form a hydrazulene intermediate. | mnhn.fr |

| General PPAPs | Bridgehead substitution chemistry. | nih.govresearchgate.net |

These synthetic achievements not only provide access to these complex natural products for further biological study but also pave the way for the creation of novel analogues with potentially enhanced therapeutic properties.

Semisynthetic Modifications and Analog Preparation for Research

While total synthesis provides a route to complex molecules like this compound, semisynthesis, starting from the natural product isolated in larger quantities, is often a more practical approach for generating a diverse range of analogues for structure-activity relationship (SAR) studies. researchgate.net The modification of the natural scaffold allows for the exploration of how different functional groups contribute to the compound's biological activity and can lead to derivatives with improved properties.

For PPAPs, semisynthetic modifications have often focused on the catechol and phloroglucinol (B13840) rings, as these are key features for their biological effects. For example, in the case of Guttiferone A, a close relative of this compound, a collection of twenty ester and ether derivatives were synthesized by targeting the catechol moiety. nih.gov This pharmacomodulation was shown to be an effective strategy for decreasing the cytotoxicity of the parent compound while maintaining its antiparasitic activity. nih.gov

Similarly, structural variations of the benzophenone (B1666685) moiety of Oblongifolin C, another related PPAP, have yielded a series of derivatives with enhanced inhibitory activity against the c-Met enzyme, a target in cancer therapy. researchgate.net The chemical transformation of an inseparable mixture of Guttiferone E and xanthochymol (B1232506) has also been used to produce a series of new analogues with cytotoxic activities. nih.gov

The primary goals of these semisynthetic efforts include:

Improving Potency: To enhance the desired biological effect at lower concentrations.

Reducing Toxicity: To increase the therapeutic window by minimizing adverse effects on healthy cells.

Elucidating SAR: To understand which parts of the molecule are essential for its activity. researchgate.netresearchgate.net

Overcoming Drug Resistance: To create analogues that can bypass resistance mechanisms developed by pathogens or cancer cells.

The table below presents examples of semisynthetic modifications performed on Guttiferone A and related PPAPs.

| Parent Compound | Modification Strategy | Resulting Derivatives | Purpose/Outcome | Reference |

| Guttiferone A | Catechol pharmacomodulation | 20 ester and ether derivatives | Decreased toxicity while maintaining antiparasitic activity. | nih.gov |

| Oblongifolin C | Variation of the benzophenone moiety | Series of derivatives with modified benzophenone core | Reinforced activity against the c-Met enzyme. | researchgate.net |

| Guttiferone E / Xanthochymol | Chemical transformation of the natural mixture | 40 new analogues | Induced apoptosis and arrested the cell cycle in cancer cells. | nih.gov |

These studies underscore the value of semisynthesis as a tool to rapidly generate novel chemical entities based on the privileged Guttiferone scaffold, enabling a deeper understanding of their therapeutic potential.

Biotransformational Synthesis of Novel this compound Derivatives

Biotransformation, which utilizes whole microorganisms or isolated enzymes to perform chemical modifications on a substrate, has emerged as a powerful tool in synthetic chemistry. This approach offers the advantages of high chemo-, regio-, and stereoselectivity, often achieving transformations that are difficult to perform using conventional chemical methods. rsc.org

A significant breakthrough in the derivatization of this compound was achieved through the use of endophytic fungi. nih.gov A study investigating the biotransformation of Guttiferone A and this compound was successfully conducted using a collection of endophytic fungi isolated from Symphonia globulifera, the plant source of these compounds. nih.govrsc.org Out of twenty-five isolates, three were identified as Bipolaris cactivora and were found to be active in transforming the guttiferones. nih.govrsc.org

The biotransformation of this compound by Bipolaris cactivora resulted in the formation of novel derivatives through a xanthone (B1684191) cyclization reaction. nih.govrsc.org This enzymatic process yielded two main regioisomeric products: 1,16-oxy-guttiferone C and 3,16-oxy-guttiferone C. nih.gov This was the first time that these oxy-guttiferones C were described. nih.govresearchgate.net

Interestingly, the study also found that Guttiferone A is a better substrate for the fungus than this compound, and the presence of Guttiferone A appeared to competitively inhibit the biotransformation of this compound. rsc.org This observation was consistent with the fact that only small amounts of oxy-guttiferones C have been observed in the plant itself. rsc.org

The key findings of the biotransformation of this compound are summarized in the table below.

| Substrate | Microorganism | Reaction Type | Products | Significance | Reference |

| This compound | Bipolaris cactivora (endophytic fungus) | Xanthone Cyclization | 1,16-oxy-guttiferone C, 3,16-oxy-guttiferone C | First description of novel oxy-guttiferone C derivatives. | nih.govrsc.org |

| Guttiferone A | Bipolaris cactivora (endophytic fungus) | Xanthone Cyclization | 1,16-oxy-guttiferone A, 3,16-oxy-guttiferone A | Higher conversion rate compared to this compound. | nih.govrsc.org |

This research highlights the potential of biotransformation to generate novel and structurally diverse derivatives of this compound. Such derivatives are valuable for exploring new chemical space and identifying compounds with potentially unique biological activities. The involvement of endophytes in the formation of these compounds in planta also opens up new avenues for understanding the biosynthesis of PPAPs in nature. nih.gov

Preclinical Biological Activities and Mechanistic Studies of Guttiferone C

Antineoplastic and Antiproliferative Activities of Guttiferone C and Related Analogues

This compound and its structurally similar compounds, such as Guttiferone K and Oblongifolin C, have demonstrated notable antineoplastic and antiproliferative properties across various cancer types. rhhz.netnih.govkib.ac.cnresearchgate.netnih.govkib.ac.cn These natural products, primarily isolated from Garcinia species, have been the subject of extensive research to elucidate their anticancer potential. rhhz.netnih.govkib.ac.cnresearchgate.netnih.govkib.ac.cn

In Vitro Cellular Proliferation and Viability Modulation in Cancer Cell Lines

This compound and its analogues have been shown to effectively reduce the proliferation and viability of cancer cells in a dose-dependent manner. nih.gov For instance, Guttiferone K, a closely related compound, significantly reduced the viability of human colon cancer HT-29 cells with an IC50 value of 5.39 ± 0.22 μM, while showing no significant effect on normal human colon epithelial cells. nih.gov Similarly, Guttiferone BL demonstrated dose-dependent inhibition of HeLa, PA-1, and U87-MG cancer cell lines. researchgate.net In studies involving the A2780 human ovarian cancer cell line, guttiferone analogues exhibited antiproliferative activities with IC50 values around 3 µg/mL. thieme-connect.comnih.gov Guttiferone A also showed a dose-dependent reduction in the viability of MCF-7 breast cancer cells, with an IC50 of 15 μM. jbuon.com

A combination of Oblongifolin C and Guttiferone K was found to be more potent in inhibiting the growth of human colorectal cancer cells (HCT116) than either compound alone, with a combined IC50 value of 3.4 μmol/L. nih.govnih.gov The antiproliferative action of Oblongifolin C is particularly noteworthy as it maintains robust activity in cancer cells with a multi-drug-resistant (MDR) phenotype. rhhz.netnih.gov For example, in P-glycoprotein-overexpressing HCT-15 colon cancer cells, the IC50 of Oblongifolin C was 9.8 μM, while that of paclitaxel (B517696) was 123.9 μM. rhhz.netnih.govresearchgate.net

Table 1: In Vitro Antiproliferative Activity of this compound and Related Analogues

| Compound | Cancer Cell Line | Activity | IC50 Value |

|---|---|---|---|

| Guttiferone K | HT-29 (Colon) | Reduced cell viability | 5.39 ± 0.22 μM |

| Guttiferone BL | HeLa, PA-1, U87-MG | Dose-dependent inhibition | Not specified |

| Guttiferone Analogues | A2780 (Ovarian) | Antiproliferative | ~3 µg/mL |

| Guttiferone A | MCF-7 (Breast) | Reduced cell viability | 15 μM |

| Oblongifolin C & Guttiferone K (Combination) | HCT116 (Colorectal) | Inhibited cell growth | 3.4 μmol/L |

| Oblongifolin C | HCT-15 (Colon, MDR) | Antiproliferative | 9.8 μM |

Induction of Apoptosis and Programmed Cell Death Mechanisms (e.g., PARP cleavage, caspase activation)

A key mechanism of the anticancer activity of this compound and its analogues is the induction of apoptosis. rhhz.netnih.govkib.ac.cnresearchgate.netnih.govkib.ac.cn Guttiferone K has been shown to induce apoptosis in colon cancer cells by stimulating the cleavage of PARP (poly(ADP-ribose) polymerase) and caspases-3, -8, and -9. nih.govresearchgate.net This process is often accompanied by chromatin condensation, a hallmark of apoptosis. nih.gov The combination of Oblongifolin C and Guttiferone K synergistically induces apoptosis in human colorectal cancer cells, leading to a more prominent apoptotic effect than either compound alone. nih.gov This combination markedly increases the cleavage of caspase-3 and PARP. nih.gov

In prostate cancer cells, Guttiferone F triggers mitochondria-mediated apoptosis, as evidenced by the activation of caspases-3, -7, -9, and PARP cleavage. researchgate.net Similarly, Guttiferone A induces apoptosis in human breast cancer cells (MCF-7) and is associated with a significant reduction in mitochondrial membrane potential. jbuon.com The induction of apoptosis by these compounds often involves the intrinsic mitochondrial pathway, characterized by the release of cytochrome c and activation of caspase-9. nih.govcore.ac.uk

Regulation of Autophagy Flux and Related Pathways

This compound and its analogues have complex effects on autophagy, a cellular degradation process that can either promote cell survival or cell death. rhhz.netnih.govkib.ac.cnresearchgate.netnih.govkib.ac.cn Guttiferone K is an autophagy inducer, promoting the formation of autophagosomes and the degradation of p62. rhhz.netnih.govnih.gov It sensitizes cancer cells to nutrient stress-induced cell death through an Akt/mTOR-dependent autophagy pathway. nih.gov The inhibition of autophagy with agents like hydroxychloroquine (B89500) can prevent Guttiferone K-induced cell death under nutrient starvation, highlighting the critical role of autophagy in its mechanism. nih.gov

In contrast, Oblongifolin C acts as an autophagy inhibitor, blocking the fusion of autophagosomes with lysosomes. rhhz.netnih.gov Despite these opposing effects on the autophagic process, both Guttiferone K and Oblongifolin C can trigger autophagy-dependent cell death. rhhz.netnih.gov The combination of Oblongifolin C and Guttiferone K has been shown to induce both apoptosis and autophagy in HCT116 colon cancer cells. rhhz.netresearchgate.net This combination leads to an increase in LC3-II protein and a decrease in p62 protein under nutrient-deprived conditions. rhhz.net

Impact on Cancer Cell Migration, Invasion, and Metastasis in Preclinical Models

The ability of cancer cells to migrate, invade surrounding tissues, and metastasize to distant organs is a major cause of cancer-related mortality. crownbio.com Preclinical studies have demonstrated that this compound and its analogues can inhibit these processes. rhhz.netnih.govkib.ac.cnresearchgate.netnih.govkib.ac.cn Guttiferone K has been shown to suppress the motility and metastasis of hepatocellular carcinoma (HCC) cells both in vitro and in vivo. nih.govnih.gov It achieves this by restoring the expression of profilin 1 (PFN1), an actin-binding protein that is often reduced in cancer cells. nih.govnih.govresearchgate.net By increasing PFN1 levels, Guttiferone K leads to decreased F-actin levels and inhibits proteins involved in actin dynamics, thereby suppressing cell migration and invasion. nih.gov

Guttiferone E has also been shown to inhibit the migration of melanoma cells. dntb.gov.ua Furthermore, the combination of Guttiferone K with the conventional chemotherapeutic agent 5-fluorouracil (B62378) has been shown to significantly decrease tumor volume in a syngeneic colon tumor model, suggesting its potential to inhibit tumor growth and metastasis in a preclinical setting. nih.gov

Modulation of Multidrug Resistance Phenotypes in Cancer Cells

Multidrug resistance (MDR) is a significant obstacle in cancer therapy. iiarjournals.org Interestingly, some guttiferones have shown efficacy against MDR cancer cells. rhhz.netnih.gov Oblongifolin C, for example, maintains robust activity in cancer cells that overexpress P-glycoprotein, a key transporter involved in drug efflux and MDR. rhhz.netnih.govresearchgate.net This suggests that this compound and its analogues may be useful in overcoming chemoresistance in certain cancers. nih.gov Guttiferone E, when combined with carboplatin, has shown synergistic effects in overcoming resistance in lung cancer cells. iiarjournals.org

Molecular Targets and Signaling Pathways Mediated by this compound

The anticancer effects of this compound and its analogues are mediated through the modulation of various molecular targets and signaling pathways. rhhz.netnih.govkib.ac.cnresearchgate.netnih.govkib.ac.cn A key target for Oblongifolin C is the chaperone protein HSPA8 (Heat shock protein family A member 8). rhhz.netnih.gov Oblongifolin C's interaction with HSPA8 is thought to be central to its mechanism of action. rhhz.netnih.gov

The mTOR (mammalian target of rapamycin) signaling pathway is another critical target. Guttiferone K has been found to inhibit the mTOR pathway in cancer cells, which contributes to its pro-autophagic and anticancer effects. rhhz.netnih.govnih.gov Guttiferones E and H also inhibit the mTOR pathway in human colon cancer cells. rhhz.netnih.gov The inhibition of the Akt/mTOR signaling cascade is a common mechanism for several PPAPs. rhhz.netnih.gov

Other signaling pathways implicated in the action of guttiferones include the JNK (c-Jun N-terminal kinase) pathway, which is involved in Guttiferone K-induced apoptosis. nih.govnih.gov Guttiferone K also restores the expression of the tumor suppressor p21Waf1/Cip1, leading to G0/G1 cell cycle arrest in colon cancer cells. nih.govaacrjournals.org In hepatocellular carcinoma, Guttiferone K's anti-metastatic effects are mediated by the restoration of profilin 1 (PFN1) expression. nih.govnih.gov

Table 2: Molecular Targets and Signaling Pathways of this compound and Analogues

| Compound/Analogue | Molecular Target/Pathway | Effect |

|---|---|---|

| Oblongifolin C | HSPA8 | Interaction, modulation of function |

| Guttiferone K | Akt/mTOR pathway | Inhibition |

| Guttiferone E and H | mTOR pathway | Inhibition |

| Guttiferone K | JNK pathway | Activation, leading to apoptosis |

| Guttiferone K | p21Waf1/Cip1 | Restoration of expression |

| Guttiferone K | Profilin 1 (PFN1) | Restoration of expression |

Interaction with Chaperone Proteins (e.g., HSPA8)

This compound and its structural analogs have been investigated for their interaction with chaperone proteins, which are critical for maintaining protein homeostasis. rhhz.net The heat shock 70 kDa protein family A member 8 (HSPA8, also known as Hsc70) has been identified as a key target. rhhz.netresearchgate.net While the interaction has been more extensively characterized for the related compound Oblongifolin C (Ob-C), which binds potently to HSPA8, molecular modeling studies provide a structural basis for a common binding capacity for this compound. rhhz.netkib.ac.cnnih.gov

Molecular models suggest that this compound can bind to the N-terminal nucleotide-binding domain (NBD) of HSPA8. rhhz.net The modeling indicates that the this compound molecule fits almost completely into a groove on the protein surface. rhhz.net This interaction is significant as HSPA8 is involved in numerous cellular processes, including autophagy, protein quality control, and immunity, making it a valuable pharmacological target. rhhz.net The binding of these natural products to HSPA8 suggests a potential mechanism for their observed biological effects, including their anticancer properties. rhhz.netresearchgate.net

Table 1: this compound Interaction with HSPA8

| Target Protein | Binding Domain | Method of Study | Implied Consequence |

| HSPA8 (Hsc70) | N-terminal Nucleotide Binding Domain (NBD) | Molecular Modeling | Potential modulation of chaperone activity, autophagy, and immunity. rhhz.netresearchgate.net |

Kinase Pathway Modulation (e.g., Akt, mTOR)

A significant aspect of this compound's mechanism of action involves the modulation of critical kinase signaling pathways, particularly the Akt/mTOR pathway, which is central to cell growth, proliferation, and survival. nih.govresearchgate.net Studies have consistently shown that this compound inhibits the phosphorylation of both Akt and the mammalian target of rapamycin (B549165) (mTOR). rhhz.netnih.govnih.gov This inhibitory action has been observed in various cell types, including cancer cells and macrophages. rhhz.netnih.gov

In the context of anti-inflammatory effects, this compound targets the Toll-like receptor/interleukin-1 receptor-associated kinase 1 (TLR/IRAK-1) signaling pathway, which subsequently leads to the inhibition of downstream Akt/mTOR signaling. researchgate.netnih.gov This blockade suppresses inflammatory responses. researchgate.netnih.gov In cancer cells, the inhibition of the Akt/mTOR pathway by this compound is linked to the induction of autophagy-dependent cell death. rhhz.netnih.gov Specifically, this compound has been found to inhibit Akt phosphorylation in HeLa cells and block the mTOR pathway, contributing to its pro-autophagic and anticancer activities. rhhz.netnih.gov A related compound, Guttiferone E, has also been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. iiarjournals.org

Table 2: Modulation of Kinase Pathways by this compound

| Pathway Component | Effect of this compound | Cellular Context | Associated Outcome |

| Akt (Protein Kinase B) | Inhibition of phosphorylation. rhhz.netnih.gov | Cancer cells, Macrophages. rhhz.netnih.gov | Anti-inflammatory, Pro-autophagic cell death. nih.govnih.gov |

| mTOR | Inhibition of phosphorylation. rhhz.netnih.gov | Cancer cells, Macrophages. rhhz.netnih.gov | Induction of autophagy, Anti-inflammatory. nih.govnih.gov |

Regulation of Cellular Transport Proteins (e.g., P-glycoprotein)

This compound has been found to interact with and regulate the function of cellular transport proteins like P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter encoded by the MDR1 gene. bvsalud.orgnih.gov P-gp is a major contributor to multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic drugs. bvsalud.org

Studies using Caco-2 cells, a human colorectal adenocarcinoma cell line, have shown that this compound can inhibit P-gp function. japsonline.com Molecular docking analyses predict that this compound can bind to the ATP-binding site within the nucleotide-binding domain 1 (NBD1) of P-gp, suggesting a possible mechanism of inhibiting ATP hydrolysis, which is necessary for the pump's function. bvsalud.orgjapsonline.com Paradoxically, some research indicates that treatment with this compound can also lead to an up-regulation of MDR1 mRNA and P-gp protein levels, an effect that appears to be mediated by oxidative stress and the activation of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.govchula.ac.th This dual effect suggests a complex interaction that could have significant implications for drug co-administration. japsonline.com

Table 3: this compound and P-glycoprotein (P-gp) Regulation

| Aspect | Finding | Mechanism | Reference |

| P-gp Function | Inhibition of P-gp transport activity. | Binding to the ATP-binding site of P-gp. bvsalud.orgjapsonline.com | japsonline.com |

| P-gp Expression | Up-regulation of MDR1 mRNA and P-gp protein. | Mediated by oxidative stress and MAPK pathway activation. nih.govchula.ac.th | nih.govchula.ac.th |

Influence on Actin Dynamics and Cytoskeletal Remodeling (e.g., Profilin 1)

This compound exerts significant influence over the actin cytoskeleton, a key factor in cell motility and metastasis. oncotarget.com The primary mechanism identified is its ability to restore the expression of Profilin 1 (PFN1), an actin-binding protein often found at reduced levels in cancer cells. oncotarget.com PFN1 is a crucial regulator of actin polymerization. cancernetwork.com

In preclinical models of hepatocellular carcinoma (HCC), this compound treatment led to a marked increase in both the mRNA and protein levels of PFN1. oncotarget.com This restoration of PFN1 was shown to be the main mediator of this compound's anti-metastatic effects. oncotarget.com The increased PFN1 levels subsequently led to a decrease in filamentous actin (F-actin) and reduced expression of other proteins involved in actin polymerization. oncotarget.com Consequently, this compound was found to inhibit HCC cell migration and invasion in vitro and suppress lung metastasis in vivo, without causing apparent toxicity. oncotarget.com Silencing PFN1 diminished the anti-motility effect of this compound, confirming PFN1's central role in this mechanism. oncotarget.com

Table 4: this compound's Effect on Actin Dynamics

| Target Protein | Effect of this compound | Downstream Effect | Cellular Outcome |

| Profilin 1 (PFN1) | Markedly increases mRNA and protein expression. oncotarget.com | Decrease in F-actin levels and proteins for actin polymerization. oncotarget.com | Suppression of cancer cell migration, invasion, and metastasis. oncotarget.com |

Cell Cycle Progression Interference (e.g., FBXW7, c-MYC degradation)

This compound has been identified as a compound capable of interfering with cell cycle progression, specifically by preventing quiescent cancer cells from re-entering the cell cycle. researchgate.netnih.gov This is a critical mechanism for preventing cancer progression and relapse. mdpi.com The primary pathway involves the stabilization of the F-box and WD repeat domain-containing 7 (FBXW7) protein. researchgate.netnih.govnih.gov

FBXW7 is a crucial component of an E3 ubiquitin ligase complex responsible for targeting several oncoproteins for degradation, most notably c-MYC. researchgate.netnih.gov In quiescent prostate cancer cells, re-entry into the cell cycle is associated with a rapid increase in c-MYC protein levels. researchgate.netnih.gov Treatment with this compound inhibits this increase by stabilizing FBXW7, which in turn accelerates the degradation of the c-MYC protein. researchgate.netnih.govnih.gov The critical role of this axis was confirmed when siRNA knockdown of FBXW7 impaired this compound's ability to reduce c-MYC levels and block cell cycle re-entry. researchgate.netnih.gov This mechanism suggests this compound could be a modality to prevent cancer progression by maintaining cells in a quiescent state. mdpi.comscienceopen.com

Table 5: this compound and Cell Cycle Interference

| Target/Process | Effect of this compound | Mechanism | Consequence |

| FBXW7 | Stabilizes protein levels. researchgate.netnih.gov | Reduces FBXW7 degradation. nih.gov | Enhanced degradation of FBXW7 substrates. researchgate.net |

| c-MYC | Promotes protein degradation. researchgate.netnih.gov | Increased degradation via stabilized FBXW7. nih.gov | Prevents accumulation of c-MYC protein. researchgate.netnih.gov |

| Cell Cycle | Impedes re-entry from quiescence. researchgate.netmdpi.com | Blocks the c-MYC driven push for proliferation. researchgate.net | Suppression of quiescent cancer cell growth. nih.gov |

Endoplasmic Reticulum Stress and DNA Damage Response Pathways (e.g., DNA damage-induced transcript 3)

Research into related Guttiferone compounds has shed light on their ability to induce cell stress pathways. Specifically, Guttiferone E has been shown to trigger apoptosis in tumor cells through mechanisms involving endoplasmic reticulum (ER) stress and the DNA damage response. nih.gov

The cytotoxic action of Guttiferone E involves an increase in the expression of genes such as DNA damage-induced transcript 3 (DDIT3), also known as GADD153 or CHOP. nih.gov DDIT3 is a key mediator of ER stress-induced apoptosis. raybiotech.com In addition to DDIT3, Guttiferone E also elevates the expression of other ER stress markers like X-box binding protein 1 and activating transcription factor 4. nih.gov This cascade of gene expression subsequently triggers the ER apoptotic pathway, highlighting a critical mechanism for its antitumor activity. nih.gov

Table 6: Guttiferone E and Stress Response Pathways

| Pathway | Key Protein/Gene Modulated | Observed Effect | Cellular Outcome |

| ER Stress / DNA Damage Response | DNA damage-induced transcript 3 (DDIT3). nih.gov | Increased expression. nih.gov | Triggering of the endoplasmic reticulum apoptotic pathway. nih.gov |

Immunomodulatory Effects on Preclinical Models (e.g., PD-1/PD-L1 pathways)

The immunomodulatory properties of Guttiferones have been explored, particularly their effects on immune checkpoint pathways that are often exploited by cancer cells to evade immune surveillance. nih.gov The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) form a critical checkpoint that suppresses T-cell activity. kjim.org

In a preclinical study using osimertinib-resistant lung cancer xenografts, treatment with Guttiferone E, especially in combination with the chemotherapeutic agent carboplatin, resulted in a significant decrease in the levels of both PD-1 and PD-L1 in tumor tissues. nih.gov This reduction suggests that Guttiferone E can modulate the tumor microenvironment to be more susceptible to an immune response. nih.gov By downregulating these key immune checkpoint proteins, Guttiferone E may help to restore the antitumor activity of immune cells, suggesting its potential to enhance the efficacy of immunotherapies. nih.gov

Table 7: Immunomodulatory Effects of Guttiferone E

| Immune Checkpoint | Effect of Guttiferone E (+ Carboplatin) | Preclinical Model | Potential Implication |

| PD-1 | Significant decrease in protein levels. nih.gov | Osimertinib-resistant H1975 tumor xenografts. nih.gov | Enhancement of antitumor immune response. nih.gov |

| PD-L1 | Significant decrease in protein levels. nih.gov | Osimertinib-resistant H1975 tumor xenografts. nih.gov | Overcoming immune evasion by cancer cells. nih.gov |

Antimicrobial and Antiparasitic Activities of this compound and Related Analogues

The guttiferone family of compounds has demonstrated a wide spectrum of antimicrobial and antiparasitic effects in preclinical studies. researchgate.netnih.gov Research indicates that these molecules are potential candidates for development against various infectious diseases. researchgate.net

While specific studies on the antibacterial activity of this compound are limited, extensive research on its analogues, such as Guttiferone A and Guttiferone BL, reveals activity against various bacterial strains. tandfonline.comresearchgate.net Generally, guttiferones tend to be more effective against Gram-positive bacteria than Gram-negative bacteria. researchgate.net The lipophilic nature of these compounds is believed to contribute to their mechanism of action, which can involve the disruption of the bacterial cell membrane, leading to increased permeability and leakage of cellular components. nih.gov

Guttiferone A has demonstrated notable antibacterial properties. researchgate.net In contrast, Guttiferone BL, isolated from the fruits of Allanblackia gabonensis, exhibited low activity against a panel of both Gram-negative and Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 256 to 512 μg/mL. tandfonline.com Another analogue, Guttiferone E, is derived from benzophenones, a class known for its antibacterial action against bacteria such as S. aureus. researchgate.net

Table 1: Antibacterial Activity of Guttiferone Analogues

| Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Guttiferone A | General | Antibacterial activity noted | researchgate.net |

| Guttiferone BL | Various Gram-positive and Gram-negative | Low activity (MICs: 256–512 μg/mL) | tandfonline.com |

| Guttiferone E | S. aureus | Implied activity based on its chemical class | researchgate.net |

Several guttiferones have been evaluated for their potential to combat fungal pathogens. nih.govnrfhh.com Guttiferone A, a close analogue of this compound, has shown promise as an antifungal agent. nih.govnrfhh.com In-silico studies suggest that Guttiferone A may exert its antifungal effect by interacting with the fungal cell wall. nrfhh.com It has been identified as a potential inhibitor of Candida albicans proteins. nrfhh.com However, in a broad antimicrobial screening, Guttiferone A showed no activity against Trichophyton rubrum and C. albicans at the tested concentrations. uantwerpen.be

The antiparasitic properties of guttiferones are among their most significant reported biological activities. researchgate.netnih.gov Several analogues, particularly Guttiferone A, have shown potent action against a range of parasites. researchgate.net

Antimalarial Activity: Species of the Garcinia genus have a history of use in traditional medicine to treat malaria. nih.govthieme-connect.com Modern scientific studies have substantiated these uses by demonstrating the antiplasmodial activity of isolated guttiferones. thieme-connect.com Guttiferone A, isolated from Symphonia globulifera, has shown inhibitory activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, with IC50 values ranging from 0.5 to 3.3 µM. researchgate.netscispace.com Guttiferone E and Guttiferone H also displayed antiplasmodial activity, with IC50 values between 4.71 and 11.40 µM. thieme-connect.com

Antileishmanial and Trypanocidal Activity: Leishmaniasis and Trypanosomiasis are debilitating diseases caused by protozoan parasites. Guttiferone A has demonstrated significant leishmanicidal and trypanocidal activities. researchgate.net It has shown efficacy against both the promastigote and amastigote forms of Leishmania donovani. researchgate.net One study reported an IC50 value of 10.4 μg/mL for Guttiferone A against Leishmania amazonensis promastigotes. nih.gov Furthermore, Guttiferone A has been identified as a trypanocidal agent, active against Trypanosoma brucei. researchgate.netuantwerpen.be

Table 2: Antiparasitic Activity of Guttiferone Analogues

| Compound | Parasite | Activity Type | Finding (IC50) | Reference |

|---|---|---|---|---|

| Guttiferone A | Plasmodium falciparum | Antimalarial | 0.5 - 3.3 µM | researchgate.net |

| Guttiferone A | Leishmania donovani | Antileishmanial | Active | researchgate.net |

| Guttiferone A | Leishmania amazonensis | Antileishmanial | 10.4 μg/mL | nih.gov |

| Guttiferone A | Trypanosoma brucei | Trypanocidal | Active | researchgate.netuantwerpen.be |

| Guttiferone E | Plasmodium falciparum | Antimalarial | 4.71–11.40 µM | thieme-connect.com |

| Guttiferone H | Plasmodium falciparum | Antimalarial | 4.71–11.40 µM | thieme-connect.com |

Antiviral Efficacy

Antioxidant and Anti-inflammatory Properties in Preclinical Contexts

Guttiferones are recognized for their antioxidant and anti-inflammatory effects in various preclinical models. researchgate.netnih.gov These properties are often linked to their polyphenol structure, which enables them to scavenge free radicals and modulate inflammatory pathways. researchgate.netresearchgate.net

Antioxidant Activity: Guttiferone A has been shown to be a potent antioxidant. researchgate.net Studies have demonstrated its ability to inhibit the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical, prevent the generation of superoxide (B77818) radicals, and inhibit spontaneous brain lipid peroxidation. researchgate.net Guttiferone K has also been noted for its antioxidative properties, particularly its capacity to reduce peroxynitrite-induced lipid peroxidation in blood platelets. nih.gov

Anti-inflammatory Activity: Several guttiferone analogues exhibit significant anti-inflammatory properties. nih.gov Guttiferone E's anti-inflammatory mechanism has been shown to involve targeting the TLR/IRAK-1 pathway and inhibiting downstream signaling, as well as reducing nitric oxide production in stimulated macrophages. nih.gov Guttiferone K has demonstrated potent anti-inflammatory effects in the context of Mycobacterium tuberculosis infection by inhibiting the secretion of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6 in macrophages. nih.gov This action is mediated through the suppression of the NF-κB pathway. nih.gov

Table 3: Preclinical Antioxidant & Anti-inflammatory Findings for Guttiferone Analogues

| Compound | Activity | Model System | Key Findings | Reference |

|---|---|---|---|---|

| Guttiferone A | Antioxidant | Cell-free assays (DPPH, etc.) | Potent free radical scavenger, inhibits lipid peroxidation | researchgate.net |

| Guttiferone E | Anti-inflammatory | LPS-stimulated macrophages | Inhibits nitric oxide production and targets TLR/IRAK-1 pathway | nih.gov |

| Guttiferone K | Antioxidant | Blood platelets | Reduces peroxynitrite-induced lipid peroxidation | nih.gov |

| Guttiferone K | Anti-inflammatory | M. tuberculosis-infected macrophages | Reduces pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) via NF-κB pathway | nih.gov |

Structure Activity Relationship Sar and Computational Studies of Guttiferone C

Elucidating Key Structural Determinants for Biological Efficacy

The biological activity of Guttiferone C and related polyisoprenylated benzophenones is intricately linked to specific structural features. The core benzophenone (B1666685) scaffold, along with the nature and placement of its substituents, plays a critical role in determining the compound's efficacy.

Key structural determinants include:

Isoprenyl and Geranyl Side Chains: These lipophilic chains are crucial for the molecule's ability to interact with and permeate cell membranes. The length and branching of these side chains influence the compound's hydrophobicity. For instance, the presence of a geranyl group in oblongifolin C, a related compound, makes it more hydrophobic than guttiferone K, which has isoprenyl groups. researchgate.net This difference in hydrophobicity can affect the potency of P-glycoprotein inhibition. researchgate.net

Hydroxyl and Ketone Groups: The hydroxyl and ketone functionalities on the core structure are vital for biological activity, primarily through their ability to form hydrogen bonds with amino acid residues in target proteins. These interactions are fundamental to the mechanism of action of many biologically active compounds.

The Phloroglucinol (B13840) Core: In related compounds like oblongifolin C and guttiferone K, the phloroglucinol core is a key feature. The nature of the substituent at the C-6 position—a prenyl group in guttiferone K or a geranyl group in oblongifolin C—is a distinguishing structural difference that impacts their biological profiles. researchgate.netkib.ac.cn

Comparative studies between this compound analogs have provided valuable insights into SAR. For example, variations in the oxidation patterns and the length of the side chains have been shown to modulate the potency of these compounds. The systematic modification of different parts of the molecule allows researchers to identify the pharmacophore—the essential set of structural features responsible for the observed biological activity.

| Structural Feature | Role in Biological Efficacy | Supporting Evidence |

|---|---|---|

| Isoprenyl/Geranyl Side Chains | Enhance membrane interaction and solubility; influence hydrophobicity. researchgate.net | Comparison of guttiferone K (isoprenyl) and oblongifolin C (geranyl) shows differences in P-gp inhibition potency. researchgate.net |

| Hydroxyl Groups | Facilitate hydrogen bonding with target proteins. | Essential for interaction with residues in the binding sites of proteins like STAT-1. |

| Benzophenone/Phloroglucinol Core | Provides the fundamental scaffold for substituent attachment. researchgate.netkib.ac.cn | The core structure is conserved among active polyisoprenylated benzophenones. |

Ligand-Protein Interaction Profiling through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as this compound, interacts with the binding site of a target protein.

Predicting Binding Affinity and Pose: Docking simulations can estimate the binding energy (often expressed as ΔG in kcal/mol) and the inhibition constant (Ki), which indicate the strength of the interaction. For instance, molecular docking studies on related compounds have predicted favorable binding affinities to various protein targets. researchgate.net

Identifying Key Interactions: These simulations reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active or allosteric sites. For example, studies have shown that guttiferone analogs can bind to the ATP binding site of P-glycoprotein's nucleotide-binding domain 1 (NBD1). japsonline.com

Elucidating Mechanisms of Action: By identifying the binding site and the nature of the interactions, molecular docking can provide insights into the mechanism by which a compound exerts its biological effect. For example, the inhibition of P-glycoprotein function by guttiferone K and oblongifolin C is suggested to occur through their binding to the ATP binding site, thereby blocking ATP hydrolysis. japsonline.com

In a study involving analogs, molecular docking was used to investigate interactions with penicillin-binding protein 2a (PBP2a) from MRSA and VanA ligase from VRE. researchgate.net The results showed that these compounds could interact with allosteric and active sites, respectively, with favorable binding affinities. researchgate.net Similarly, molecular models have been generated to understand the binding of guttiferone K and oblongifolin C to the chaperone protein HSPA8, providing a structural basis for their interaction. researchgate.netkib.ac.cn

| Compound | Protein Target | Predicted Binding Site | Key Findings |

|---|---|---|---|

| Guttiferone K, Oblongifolin C | P-glycoprotein (NBD1) | ATP binding site japsonline.com | Predicted to be P-gp inhibitors by blocking the ATP binding site. japsonline.com |

| Guttiferone Analogs | Penicillin-binding protein 2a (PBP2a) | Allosteric sites researchgate.net | Favorable binding affinities suggesting potential antibacterial activity. researchgate.net |

| Guttiferone Analogs | VanA ligase | Active sites researchgate.net | Favorable binding affinities suggesting potential to overcome vancomycin (B549263) resistance. researchgate.net |

| Guttiferone K, Oblongifolin C | HSPA8 | Not specified | Molecular models provide a structural basis for their common HSPA8-binding capacity. researchgate.netkib.ac.cn |

Quantum Mechanical and Spectroscopic Computational Analysis in Structural Confirmation

Quantum mechanical (QM) methods provide a more accurate description of the electronic structure of molecules compared to the classical mechanics-based force fields used in standard molecular docking. These methods are invaluable for confirming the structures of natural products and understanding their electronic properties.

Structural Elucidation and Confirmation: When the structure of a newly isolated compound is ambiguous based on experimental data alone (e.g., NMR and MS), QM calculations can be employed. By calculating theoretical NMR chemical shifts or circular dichroism (CD) spectra for possible isomers and comparing them with experimental data, the correct structure can be determined. For example, the absolute configurations of oxy-guttiferone K and guttiferone M were determined by comparing their experimental CD curves with those predicted by time-dependent density functional theory (TDDFT).

Understanding Electronic Properties: QM calculations can provide insights into the electronic properties of a molecule, such as the distribution of electron density, which is crucial for understanding its reactivity and interaction with other molecules. Electron density calculations have been used to understand the nucleophilic attack of prenyl cations in the biosynthesis of related compounds. nih.gov

Spectroscopic Analysis: Computational methods can be used to simulate various types of spectra, including infrared (IR), Raman, and NMR. These theoretical spectra can be compared with experimental data to aid in structural elucidation and to understand the vibrational properties of the molecule. mdpi.com For instance, density functional theory (DFT) has been used to corroborate experimental spectroscopic analyses of metal complexes. nih.gov

A study on the isolation of oblongifolin C and guttiferone K utilized DFT to determine the optimal molar ratio for creating molecularly imprinted polymers for their selective extraction, demonstrating the practical application of QM in purification processes. mdpi.com

Emerging Research Avenues and Future Perspectives for Guttiferone C

Advancements in Biosynthetic Engineering for Guttiferone C Production

The natural abundance of this compound is often limited, making its extraction from plant sources a significant bottleneck for extensive research and development. To address this challenge, researchers are turning to biosynthetic engineering, a field that promises sustainable and scalable production of this complex molecule. The general biosynthetic pathway for polyisoprenylated benzophenones, the class to which this compound belongs, involves key precursors such as benzoyl-CoA and the crucial role of prenyltransferases in adding the characteristic isoprenyl groups. researchgate.netrhhz.netnih.govkib.ac.cn

A significant advancement in this area is the use of biotransformation. One study has successfully demonstrated the biotransformation of this compound using the endophytic fungus Bipolaris cactivora. nih.govresearchgate.net This process resulted in the production of novel oxygenated derivatives known as oxy-guttiferones C, highlighting the potential of microbial systems to modify and potentially enhance the properties of the parent compound. nih.govresearchgate.net

While the complete heterologous production of this compound in microbial hosts like Escherichia coli or yeast has not yet been fully realized, the groundwork is being laid. The successful heterologous production of other complex natural products serves as a blueprint for future endeavors with this compound. tandfonline.comnih.govresearchgate.net The identification and characterization of the specific gene cluster responsible for this compound biosynthesis are critical next steps. Once identified, these genes could be introduced into a suitable microbial chassis to create a cellular factory for its production.

Table 1: Key Strategies in Biosynthetic Engineering of this compound

| Strategy | Description | Key Findings/Future Directions |

| Biotransformation | Utilization of microorganisms or their enzymes to modify the this compound molecule. | The fungus Bipolaris cactivora can convert this compound into new oxy-guttiferones C. Future work could explore other microorganisms for novel transformations. nih.govresearchgate.net |

| Heterologous Production | Insertion of the this compound biosynthetic genes into a host organism (e.g., E. coli, yeast) for production. | The specific gene cluster for this compound is yet to be fully elucidated. Success with other complex molecules suggests this is a promising future approach. tandfonline.comnih.govresearchgate.net |

| Pathway Elucidation | Identifying and characterizing the enzymes and genes involved in the natural biosynthesis of this compound in plants. | Understanding the role of specific prenyltransferases and other enzymes will be crucial for successful engineering efforts. researchgate.netrhhz.netnih.govkib.ac.cn |

Novel Derivatization Strategies for Enhanced Bioactivity in Preclinical Models

Chemical modification of the this compound scaffold presents a promising strategy to enhance its biological activity, improve its pharmacokinetic properties, and reduce potential toxicity. While research on the derivatization of this compound is still in its early stages, studies on the closely related Guttiferone A provide valuable insights into potential approaches.

The semisynthesis of derivatives of Guttiferone A has been explored to improve its antiparasitic and antimicrobial activities. nih.govnih.govresearchgate.net These studies have shown that modifications to the catechol and phloroglucinol (B13840) rings can significantly impact the bioactivity of the molecule. For instance, the creation of ester and ether derivatives has been a key strategy. nih.gov

There is active interest in applying similar strategies to this compound. Researchers are planning semisynthesis reactions to create analogs of this compound with the aim of improving its anti-melanoma activity. peerj.com Molecular docking studies are being employed to predict which modifications are most likely to result in enhanced binding to therapeutic targets. peerj.com The overarching goal of these derivatization strategies is to generate a library of novel compounds with improved potency and a better therapeutic index for preclinical evaluation.

Development of Advanced Preclinical Models for Mechanistic Insights

To gain a deeper understanding of the mechanisms of action of this compound and its derivatives, researchers are moving beyond traditional two-dimensional (2D) cell cultures towards more physiologically relevant preclinical models. These advanced models can better mimic the complex microenvironment of human tissues and tumors, providing more accurate predictions of in vivo efficacy.

One area of significant progress is the use of three-dimensional (3D) cell culture models, such as spheroids and organoids. nih.govmdpi.com These models have been successfully used to evaluate the anticancer effects of the related compound, Guttiferone E, demonstrating their utility in assessing the efficacy of guttiferones in a more realistic tumor context. iiarjournals.orgnih.gov The combination of Guttiferone E with conventional chemotherapy has been tested in 3D models, revealing synergistic effects that might not be apparent in 2D cultures. iiarjournals.org

In addition to in vitro 3D models, in vivo animal models, particularly xenograft models in immunocompromised mice, are crucial for evaluating the systemic effects of this compound and its derivatives. Xenograft models have been employed to study the antitumor and anti-metastatic properties of related guttiferones, providing valuable data on their in vivo efficacy and potential for clinical translation. rhhz.netnih.govresearchgate.net The development of patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into a mouse, represents a further step towards personalized medicine and could be a powerful tool for evaluating the efficacy of this compound in specific cancer subtypes.

Table 2: Advanced Preclinical Models for this compound Research

| Model Type | Description | Application for this compound |

| 3D Cell Cultures (Spheroids/Organoids) | Self-assembled cellular aggregates that mimic the architecture and microenvironment of tissues. | Evaluating antitumor efficacy, studying drug penetration, and identifying synergistic drug combinations. nih.govmdpi.comiiarjournals.orgnih.gov |

| In Vivo Xenograft Models | Implantation of human tumor cells into immunocompromised animals (e.g., mice). | Assessing systemic antitumor activity, evaluating effects on tumor growth and metastasis, and determining in vivo toxicity. rhhz.netnih.govresearchgate.net |

| Patient-Derived Xenograft (PDX) Models | Implantation of a patient's tumor tissue directly into an animal model. | Providing a more personalized assessment of this compound's efficacy against specific tumor types. |

Exploration of Undiscovered Biological Activities and Therapeutic Potential in Research

The known biological activities of guttiferones are extensive, encompassing anticancer, anti-inflammatory, antioxidant, and antiviral properties. researchgate.nettandfonline.comnih.gov However, ongoing research continues to unveil new and underexplored therapeutic avenues for this compound.

One of the most promising areas of investigation is its potential as an anti-melanoma agent. Preliminary studies have shown that this compound exhibits significant cytotoxic activity against melanoma cell lines, and further research is underway to enhance this activity through chemical modification. peerj.com

The antiviral properties of guttiferones, including their activity against the Human Immunodeficiency Virus (HIV), have been reported. tandfonline.com Further studies are needed to specifically evaluate the antiviral spectrum of this compound against a broader range of viruses and to elucidate its mechanism of viral inhibition.

The anti-inflammatory effects of related guttiferones are well-documented, with mechanisms involving the inhibition of key inflammatory pathways. nih.gov Investigating the specific anti-inflammatory properties of this compound could open up its potential use in treating chronic inflammatory diseases. Given the multifaceted nature of this class of compounds, it is likely that this compound possesses other biological activities that are yet to be discovered, making it a rich area for future pharmacological exploration.

Q & A

Q. How can researchers validate the biological activity of this compound in vitro?

- Methodology : Use standardized assays such as leishmanicidal activity tests (e.g., Leishmania promastigote inhibition assays) at concentrations ≤5 µg/mL. Include positive controls like miltefosine (IC₅₀ ~57.6% at 0.8 µg/mL) to benchmark potency .

- Data Interpretation : Note concentration-dependent efficacy: For example, Guttiferone A shows 82.1% inhibition at 0.8 µg/mL, increasing to 98.3% at 4.8 µg/mL. Such trends highlight the need for dose-response curves .

Q. What are the primary sources of this compound in natural products?

- Methodology : Isolation from Symphonia globulifera or Garcinia species via bioassay-guided fractionation. Endophytic fungi like Bipolaris cactivora can biotransform precursor compounds into this compound, offering a synthetic alternative .

- Validation : Cross-reference phytochemical databases and taxonomic records to confirm species-specific metabolite profiles.

Advanced Research Questions

Q. How do pH and experimental conditions influence the stability and reactivity of this compound during biotransformation studies?

- Methodology : Maintain pH 6.0 using automated controllers in bioreactors to minimize spontaneous cyclization. Stirred-tank reactors improve oxygenation and yield (e.g., 40% higher conversion than Erlenmeyer flasks) .

- Data Contradiction : At neutral or alkaline pH, spontaneous cyclization competes with enzymatic pathways, complicating product isolation. Document pH fluctuations rigorously to resolve reproducibility issues .

Q. What mechanisms underlie contradictory reports on this compound’s cytotoxicity versus genotoxicity?

- Methodology : Employ complementary assays:

- Cytotoxicity : Use erythrocyte viability assays (PCE/NCE ratios) to assess membrane integrity.

- Genotoxicity : Apply comet assays (DNA strand breaks) and micronucleus tests (chromosomal damage) in multiple cell types (e.g., liver, bone marrow).

- Conflict Resolution : Guttiferone A exhibits genotoxicity in leukocytes and testes without cytotoxicity, suggesting tissue-specific DNA damage mechanisms. Replicate studies across cell lines and species to confirm universality .

Q. How can researchers optimize the synthesis of oxy-guttiferone derivatives for structure-activity relationship (SAR) studies?

- Methodology : Utilize fungal biotransformation (e.g., Bipolaris cactivora) to generate regioselective oxy-derivatives. Monitor reaction kinetics via LC-MS and prioritize 3,16-oxy-guttiferone C (higher yield) over 1,16-oxy analogs .

- Experimental Design : Include competitive inhibition assays (e.g., this compound vs. A) to evaluate substrate preference and enzymatic efficiency .

Q. What strategies resolve discrepancies in bioactivity data between this compound and its analogs (e.g., Guttiferone A)?

- Methodology :

- Comparative Analysis : Test analogs under identical conditions (e.g., 4.8 µg/mL for leishmanicidal assays). For example, Guttiferone F shows 98.2% inhibition, comparable to Guttiferone A (98.3%), but diverges in cytotoxicity profiles .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PLOS ONE, Med. Chem. Commun.) to identify concentration thresholds or cell-type sensitivities .

Q. How should researchers design studies to assess this compound’s pharmacokinetics and metabolic pathways?

- Methodology :

- In Vivo Models : Use murine models with timed blood/tissue sampling. Monitor metabolites via LC-MS/MS.

- Enzyme Inhibition : Screen cytochrome P450 isoforms to identify metabolic interactions.

- Reproducibility : Adopt OECD guidelines for toxicokinetic studies to standardize dosing and sampling protocols .

Methodological Best Practices

- Literature Review : Prioritize primary sources (e.g., PLOS ONE, Beilstein J. Org. Chem.) over reviews. Use Google Scholar’s citation metrics to identify seminal studies .

- Data Reporting : Follow Beilstein Journal standards: Include experimental details in supplementary materials, limit main text to 5 critical compounds, and cite original isolation protocols .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.